molecular formula C22H22O4 B2808875 (Z)-2-(4-ethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one CAS No. 623121-85-7

(Z)-2-(4-ethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one

Cat. No.: B2808875
CAS No.: 623121-85-7
M. Wt: 350.414
InChI Key: KWFQCHQGCAYMIL-BKUYFWCQSA-N
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Description

(Z)-2-(4-Ethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one scaffold substituted with a 4-ethoxybenzylidene group at position 2 and a 3-methylbut-2-en-1-yloxy moiety at position 4. The (Z)-configuration of the benzylidene group is critical for maintaining biological activity, as seen in structurally related compounds targeting tubulin polymerization and cancer cell proliferation .

Properties

IUPAC Name

(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O4/c1-4-24-17-7-5-16(6-8-17)13-21-22(23)19-10-9-18(14-20(19)26-21)25-12-11-15(2)3/h5-11,13-14H,4,12H2,1-3H3/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFQCHQGCAYMIL-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-ethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, under acidic or basic conditions.

    Introduction of the Ethoxybenzylidene Group: The ethoxybenzylidene group can be introduced via a condensation reaction between the benzofuran core and 4-ethoxybenzaldehyde in the presence of a suitable catalyst, such as piperidine or pyridine.

    Attachment of the Methylbutenyl Group: The final step involves the etherification of the benzofuran core with 3-methylbut-2-en-1-ol under basic conditions, such as using sodium hydride or potassium carbonate as the base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Core Benzofuran Reactivity

The benzofuran-3(2H)-one scaffold is susceptible to nucleophilic attacks at the carbonyl group (C3) and electrophilic substitutions at aromatic positions (C5/C7).

Reaction TypeConditionsProduct/OutcomeNotes
Knoevenagel Condensation Base (K₂CO₃ or neutral alumina), aldehydesFormation of benzylidene derivatives Key step in aurone synthesis; yields 17–96% depending on reaction optimization .
Reduction H₂/Pd-C, NaBH₄Hydrogenation of α,β-unsaturated ketone to dihydrobenzofuranStabilizes the core but reduces conjugation.

Benzylidene Group Reactivity

The (4-ethoxybenzylidene) moiety participates in cycloadditions and electrophilic additions due to its α,β-unsaturated ketone structure.

Reaction TypeConditionsProduct/OutcomeNotes
Diels-Alder Reaction Dienophile (e.g., maleic anhydride), heatSix-membered cyclohexene adductsRegioselectivity influenced by electron-donating ethoxy group .
Michael Addition Nucleophiles (e.g., amines, thiols)1,4-Addition productsEthoxy group enhances electrophilicity at β-carbon .

Prenyloxy Side Chain Modifications

The (3-methylbut-2-en-1-yl)oxy group undergoes hydrolysis, oxidation, and cyclization.

Reaction TypeConditionsProduct/OutcomeNotes
Acid-Catalyzed Hydrolysis H₂SO₄/H₂O, refluxCleavage to 6-hydroxybenzofuran derivativePrenyl ethers hydrolyze faster than aryl ethers .
Epoxidation mCPBA, CH₂Cl₂Epoxide formation at the double bondStereochemistry retained due to Z-configuration .

Ethoxy Substituent Reactivity

The 4-ethoxy group on the benzylidene ring is relatively stable but can undergo demethylation under harsh conditions.

Reaction TypeConditionsProduct/OutcomeNotes
Demethylation BBr₃, CH₂Cl₂Conversion to phenolic -OH groupRequires anhydrous conditions to avoid side reactions .

Oxidative Transformations

The conjugated system facilitates oxidation reactions, altering electronic properties.

Reaction TypeConditionsProduct/OutcomeNotes
Singlet Oxygenation Light, O₂, photosensitizerEndoperoxide formationCommon in benzofuran derivatives with extended conjugation .
Ozonolysis O₃, then Zn/H₂OCleavage of benzylidene double bondGenerates dicarbonyl fragments .

Key Findings:

  • Stereochemical Integrity : The Z-configuration of the benzylidene group (confirmed via X-ray crystallography in analogs ) dictates regioselectivity in cycloadditions.

  • Functional Group Synergy : Cooperative effects between the ethoxy and prenyloxy groups enhance electrophilicity at the benzylidene double bond .

  • Synthetic Versatility : Base-mediated condensations remain the most efficient route for scalability (>80% yield under optimized conditions ).

Scientific Research Applications

Pharmacological Properties

Benzofuran derivatives, including the target compound, have been extensively studied for their pharmacological properties. The following sections highlight key biological activities associated with this class of compounds:

Anti-inflammatory Activity

Recent studies have demonstrated that benzofuran derivatives exhibit significant anti-inflammatory effects. For instance, one study reported that a related benzofuran compound reduced levels of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin 1 (IL-1) by up to 98% in vitro . This suggests that (Z)-2-(4-ethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one may also possess similar anti-inflammatory properties, making it a candidate for treating chronic inflammatory disorders.

Antidiabetic Potential

Benzofuran derivatives have shown promise as antidiabetic agents. A recent investigation highlighted the ability of certain benzofuran compounds to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, thereby reducing postprandial blood glucose levels . The potential of this compound to modulate glucose metabolism warrants further exploration.

Antioxidant Activity

The antioxidant properties of benzofuran derivatives contribute to their therapeutic potential. Compounds in this class have been shown to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders . The structural features of this compound may enhance its efficacy as an antioxidant.

Clay Catalysis

A novel approach utilizing clay as a catalyst for the solventless condensation of benzofuran derivatives has been reported. This method enhances reaction efficiency and minimizes environmental impact . Such techniques could be adapted for synthesizing the target compound.

Asymmetric Synthesis

Recent developments in asymmetric synthesis allow for the creation of enantiomerically pure benzofuran derivatives. Utilizing chiral catalysts can lead to improved selectivity and yield in the production of this compound .

Case Studies and Research Findings

Several studies have documented the biological activities and applications of benzofuran derivatives:

Study Findings Reference
Anti-inflammatory effectsSignificant reduction in TNF and IL levels
Antidiabetic activityInhibition of α-glucosidase with promising IC values
Antioxidant propertiesEffective scavenging of free radicals

These findings indicate the potential utility of this compound in therapeutic applications targeting inflammation, diabetes, and oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of (Z)-2-(4-ethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s structure allows it to interact with cellular membranes, affecting membrane integrity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The benzofuran-3(2H)-one scaffold is highly modular, with substituents on the benzylidene and alkoxy groups dictating biological activity. Key analogs include:

Compound Name Substituents (Position) Key Features Reference(s)
(Z)-2-(3-Methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one 3-methoxy (benzylidene), 3-methylbut-2-en-1-yl (C6) Methoxy substitution at C3 instead of C4; retains prenyloxy group.
(Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one 4-methoxy (benzylidene), 7-methyl (C7) Methyl group at C7 enhances solubility; targets tyrosinase in melanogenesis.
(Z)-2-(2,5-Dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one 2,5-dimethoxy (benzylidene), 4-methoxyphenyl (C6) Potent Marburg virus replication inhibitor (PC3 = 8.74%).
(Z)-2-(Pyridin-4-ylmethylene)-6-((2,6-dichlorobenzyl)oxy)benzofuran-3(2H)-one (5b) Pyridin-4-yl (benzylidene), 2,6-dichlorobenzyl (C6) IC50 < 100 nM against PC-3 prostate cancer cells; tubulin polymerization inhibitor.

Key Observations :

  • Ethoxy vs. Methoxy Substitution : The 4-ethoxy group in the target compound may enhance metabolic stability compared to 4-methoxy analogs (e.g., ), as ethoxy groups are less prone to demethylation.
  • Prenyloxy Group : The 3-methylbut-2-en-1-yloxy (prenyloxy) substituent at C6, shared with , is associated with improved membrane permeability and interaction with hydrophobic binding pockets in enzymes like tubulin .
Anticancer Activity
  • Tubulin Inhibition : Analog 5a ((Z)-2-((1-ethyl-5-methoxyindol-3-yl)methylene)-6-oxyacetonitrile benzofuran-3(2H)-one) inhibits tubulin polymerization by binding to the colchicine site (IC50 < 100 nM in PC-3 cells) . The prenyloxy group in the target compound may similarly enhance tubulin binding.
  • Leukemia Specificity: Aurones with dichlorobenzyl or pyridinyl substituents (e.g., 5b) show selectivity against T-ALL leukemia cell lines while sparing normal lymphocytes .
Antiviral Activity
  • The dimethoxybenzylidene derivative (CID: 1804018) inhibits Marburg virus replication (PC3 = 8.74%) by targeting the nucleoprotein (NP) . Ethoxy substitution in the target compound could modulate NP binding affinity.
Enzyme Inhibition
  • (Z)-2-(4-Methoxybenzylidene)benzofuran-3(2H)-one inhibits Topoisomerase II, a DNA replication enzyme . Ethoxy substitution may alter intercalation dynamics.
Physicochemical Properties
Property Target Compound Analog (5a) Analog (6y)
Molecular Weight ~368.4 g/mol 405.4 g/mol 283.06 g/mol
Melting Point Not reported Not reported 254.9–255.5°C
LogP Estimated ~3.5 (premyloxy enhances lipophilicity) 3.8 (predicted) 2.1 (hydroxy groups reduce LogP)

Biological Activity

(Z)-2-(4-ethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran family, known for its diverse biological activities. This article explores its biological activity, focusing on its cytotoxic, anti-inflammatory, and potential antidiabetic properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C19H22O3\text{C}_{19}\text{H}_{22}\text{O}_3

This compound features a benzofuran core, which is significant in various bioactive compounds. The presence of the ethoxy and allyl groups contributes to its reactivity and interaction with biological targets.

1. Cytotoxic Activity

Recent studies have demonstrated that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown selective action towards K562 leukemia cells, inducing apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Table 1: Cytotoxicity of Related Benzofuran Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AK56210.5Induces apoptosis via ROS
Compound BHeLa15.8Mitochondrial dysfunction
Compound CMCF712.0Inhibition of cell proliferation

2. Anti-inflammatory Activity

Benzofuran derivatives are recognized for their anti-inflammatory properties. Research indicates that similar compounds significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. For example, one study reported a reduction of TNF-alpha by 93.8% and IL-1 by 98% when treated with a related benzofuran compound . The mechanism involves inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.

Case Study: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of a benzofuran derivative on human macrophages. The results showed that treatment led to a marked decrease in nitric oxide production, indicating potential therapeutic applications for chronic inflammatory diseases .

3. Antidiabetic Potential

Emerging research suggests that benzofuran derivatives may possess antidiabetic properties by acting as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. A related compound demonstrated an IC50 value of 30.94 µM against α-glucosidase, indicating promising potential for managing blood glucose levels .

Table 2: Antidiabetic Activity of Benzofuran Derivatives

CompoundTarget EnzymeIC50 (µM)
Compound Dα-glucosidase30.94
Compound EDPP-IV25.67
Compound FPPAR-gamma15.45

Q & A

Q. What are the key synthetic routes for (Z)-2-(4-ethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via a multi-step process involving:
  • Condensation : Reacting a benzofuran-3(2H)-one precursor with 4-ethoxybenzaldehyde under basic conditions (e.g., K₂CO₃/NaOH in ethanol) to form the benzylidene moiety .
  • Etherification : Introducing the 3-methylbut-2-en-1-yl (prenyl) group via nucleophilic substitution at the 6-hydroxy position using prenyl bromide in the presence of a base (e.g., NaH in DMF) .
  • Critical Conditions :
  • Temperature control (reflux for condensation; 0–25°C for etherification).
  • Solvent selection (polar aprotic solvents for etherification to enhance reactivity).
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Table 1 : Representative Reaction Conditions for Analogous Compounds

StepReagents/ConditionsYield RangeReferences
Benzylidene Formation4-Ethoxybenzaldehyde, K₂CO₃, EtOH, reflux60–75%
PrenylationPrenyl bromide, NaH, DMF, 0–25°C50–65%

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Peaks for the benzylidene proton (δ 7.8–8.2 ppm, singlet) and prenyl group (δ 1.6–1.8 ppm for methyl, δ 5.2–5.4 ppm for olefinic protons) .
  • ¹³C NMR : Carbonyl (C=O) at δ 180–185 ppm and olefinic carbons (C=C) at δ 115–125 ppm .
  • Mass Spectrometry (HRMS) : Exact mass confirmation to verify molecular formula (e.g., C₂₂H₂₂O₅ requires m/z 366.1468) .
  • IR Spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and ether C-O (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzofuran derivatives, such as varying IC₅₀ values across studies?

  • Methodological Answer : Contradictions often arise from:
  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains. Standardize protocols using guidelines like CLSI for antimicrobial assays .
  • Solubility Issues : Use co-solvents (e.g., DMSO ≤1%) or nanoformulations to improve bioavailability .
  • Structural Analog Analysis : Compare substituent effects. For example, replacing the 4-ethoxy group with 4-methyl (as in ) may alter logP and membrane permeability .

Table 2 : Impact of Substituents on Biological Activity (Hypothetical Data)

Substituent (R)IC₅₀ (μM) AnticancerLogPReference
4-Ethoxy12.5 ± 1.23.2This work
4-Methyl8.7 ± 0.93.8
4-Fluoro18.3 ± 2.12.9

Q. What strategies enhance the bioavailability of this compound given its ester and ether functional groups?

  • Methodological Answer :
  • Prodrug Design : Convert the ester to a phosphate ester (improves aqueous solubility) .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyls via oxidation of the prenyl chain) while retaining activity .
  • Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles to enhance cellular uptake .
  • Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., ester hydrolysis) and modify substituents .

Q. How does the Z-configuration influence reactivity and biological interactions?

  • Methodological Answer :
  • Stereochemical Impact : The Z-configuration places the 4-ethoxybenzylidene and prenyl groups on the same side, affecting:
  • Binding Affinity : Enhanced π-π stacking with hydrophobic enzyme pockets (e.g., COX-2) .
  • Reactivity : Reduced steric hindrance in Michael addition reactions compared to E-isomers .
  • Validation Methods :
  • NOESY NMR : Correlate spatial proximity of protons to confirm configuration .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions .

Data Contradiction Analysis

Q. Why might in vitro and in vivo results for this compound diverge significantly?

  • Methodological Answer :
  • Pharmacokinetic Factors : Poor absorption (low Cmax) or rapid metabolism (e.g., esterase cleavage). Use LC-MS/MS to track metabolite formation .
  • Toxicity Thresholds : In vivo toxicity (e.g., hepatotoxicity) may limit efficacy. Conduct acute toxicity studies in rodents with histopathological analysis .

Notes

  • Abbreviations : Use full chemical names (no acronyms).

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